2-chloro-1,4-phenylenediamine sulfate is an arylammonium sulfate salt obtained by combining 2-chloro-1,4-phenylenediamine with one molar equivalent of sulfuric acid. It has a role as a dye. It contains a 2-chloro-1,4-phenylenediaminium.
2-Chloro-p-phenylenediamine sulfate
CAS No.: 61702-44-1
Cat. No.: VC21188070
Molecular Formula: C6H9ClN2O4S
Molecular Weight: 240.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61702-44-1 |
---|---|
Molecular Formula | C6H9ClN2O4S |
Molecular Weight | 240.67 g/mol |
IUPAC Name | 2-chlorobenzene-1,4-diamine;sulfuric acid |
Standard InChI | InChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |
Standard InChI Key | GQFGHCRXPLROOF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O |
Canonical SMILES | C1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O |
Melting Point | 484 to 487 °F (NTP, 1992) |
Introduction
Chemical Identity and Structural Properties of 2-Chloro-p-phenylenediamine Sulfate
Molecular Composition and Synthesis
2-Chloro-p-phenylenediamine sulfate is a sulfate salt derivative of 2-chloro-p-phenylenediamine, with the molecular formula . The compound consists of a benzene ring substituted with chlorine at the 2-position and amino groups at the para (4-) positions, stabilized by sulfuric acid (Figure 1) .
Chronic Carcinogenesis Bioassay Design and Methodology
Subchronic Toxicity Testing
Prior to chronic exposure studies, subchronic toxicity tests established maximum tolerated doses (MTDs). Rats and mice received dietary concentrations of 0.03–3.0% for 8 weeks:
-
Rats: 0.3% selected as MTD (10.4% male, 6.4% female body weight depression; no mortality).
-
Mice: 0.6% selected as MTD (3.8% male, 14.4% female body weight depression; 1 male death at 1.0%) .
Chronic Study Parameters
The chronic bioassay employed the following experimental design:
Table 1: Chronic Bioassay Design for Fischer 344 Rats
Group | Concentration (%) | Treated Period (Weeks) | Untreated Period (Weeks) |
---|---|---|---|
High Dose | 0.3 | 105–107 | 0 |
Low Dose | 0.15 | 105–107 | 0 |
Controls | 0 | 105–107 | 0 |
Table 2: Chronic Bioassay Design for B6C3F1 Mice
Group | Concentration (%) | Treated Period (Weeks) | Untreated Period (Weeks) |
---|---|---|---|
High Dose | 0.6 | 87 | 18 |
Low Dose | 0.3 | 104–105 | 0 |
Controls | 0 | 104–105 | 0 |
Animals were monitored for clinical signs, body weight changes, and mortality. Histopathological examinations included full necropsies and microscopic evaluation of 35+ tissues per animal .
Chronic Toxicity and Carcinogenicity Findings
Mortality and Clinical Observations
-
Rats: No significant mortality differences between dosed and control groups. Mild body weight depression (≤10.4% in males, ≤6.4% in females).
-
Mice: Female mortality positively correlated with dose (), but survival remained adequate for tumor assessment. No body weight trends in males; females showed 16.1% depression at 0.3% .
Neoplastic Lesions
Rats
-
Urinary System: Transitional-cell hyperplasia in renal pelvises (both sexes). Three urinary bladder tumors (2 papillomas, 1 carcinoma) in dosed groups vs. none in controls.
-
Other Systems: No statistically significant tumor increases in liver, thyroid, or hematopoietic tissues.
Mice
-
No dose-related tumor incidence in any organ system.
Table 3: Incidence of Transitional-Cell Lesions in Rats
Group | Renal Pelvic Hyperplasia (%) | Bladder Tumors (Count) |
---|---|---|
High Dose | 18 (M), 14 (F) | 2 |
Low Dose | 12 (M), 10 (F) | 1 |
Controls | 5 (M), 4 (F) | 0 |
Nonneoplastic Pathological Findings
Renal and Hepatic Effects
-
Rats: Nephropathy (82–92% incidence across groups) and hepatic fatty changes (20–26%), but no dose dependency.
-
Mice: Chronic murine pneumonia (60–70% incidence) unrelated to treatment.
Ocular and Dermatological Effects
-
Rats: Eye discoloration, swelling, and alopecia in 2–8% of dosed animals.
Statistical Analysis and Interpretation
Limitations and Uncertainties
-
Impurity Effects: Uncharacterized contaminants in the test compound may have influenced results.
-
Species Sensitivity: Absence of mouse tumors suggests metabolic differences from rats.
-
Exposure Duration: 18-week recovery phase for high-dose mice may have missed late-onset tumors .
Mechanistic Considerations and Metabolic Fate
Metabolic Pathways (Hypothesized)
-
Hydrolysis: Sulfate group cleavage to form free 2-chloro-p-phenylenediamine.
-
N-Acetylation: Detoxification via hepatic acetyltransferases.
-
Oxidation: Cytochrome P450-mediated formation of reactive quinone imines.
Regulatory Status and Risk Assessment
Occupational Exposure Limits
No established threshold limit values (TLVs) or permissible exposure limits (PELs) .
Research Gaps and Future Directions
-
Impurity Characterization: HPLC-MS/MS analysis to identify contaminants.
-
Genotoxicity Assays: Ames test, micronucleus assay, and COMET assay.
-
Dose-Response Modeling: Benchmark dose analysis for renal pelvic hyperplasia.
-
Metabolite Profiling: In vivo/in vitro studies to identify reactive intermediates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume